1H-Indene-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWPTQNLXAJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665774 | |
| Record name | 1H-Indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132041-35-1 | |
| Record name | 1H-Indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Indene 5 Carboxylic Acid
Retrosynthetic Disconnections and Strategic Design for 1H-Indene-5-carboxylic acid Synthesis
The design of a synthetic route to this compound begins with a retrosynthetic analysis, a problem-solving technique in which the target molecule is deconstructed into simpler, commercially available precursors.
Identification of Key Precursors and Foundational Building Blocks
A primary retrosynthetic disconnection of this compound involves breaking the bonds of the cyclopentene (B43876) ring and the carboxylic acid group. This approach identifies key precursors such as substituted benzene (B151609) derivatives that can be elaborated to form the indene (B144670) core. For instance, a substituted toluene (B28343) or a related aromatic compound bearing a carboxylic acid or a precursor functional group at the 5-position can serve as a foundational building block. Subsequent reactions would then focus on constructing the five-membered ring.
Another strategic disconnection can be envisioned through intramolecular cyclization reactions. This would involve a precursor that already contains the basic carbon skeleton, which upon reaction, forms the indene ring system. For example, a suitably substituted phenylpropionic acid derivative could undergo an intramolecular Friedel-Crafts acylation to furnish the indene core with the carboxylic acid moiety already in place.
Comparative Analysis of Convergent and Linear Synthetic Routes
The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. chemistnotes.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the target molecule from starting materials. chemistnotes.com | Conceptually simpler to plan. | Overall yield can be low in long sequences. uniurb.it |
| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. chemistnotes.com | Higher overall yields, more efficient. chemistnotes.com | May require more complex planning and fragment synthesis. |
Modern Catalytic Approaches in the Formation of the Indene Core and Carboxylic Acid Moiety
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the indene framework and the introduction of the carboxylic acid group are no exceptions.
Transition Metal-Catalyzed Cyclization and Coupling Reactions in Indene Synthesis.nih.gov
Transition metals, particularly palladium and gold, have emerged as powerful catalysts for the synthesis of indene derivatives. nih.gov These metals can facilitate a variety of transformations, including cyclizations and cross-coupling reactions, that are key to forming the indene core. researchgate.netsigmaaldrich.com
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several elegant strategies for constructing the indene ring system. researchgate.netsigmaaldrich.com These methods often involve the formation of carbon-carbon bonds through cross-coupling reactions. For example, an intramolecular Heck reaction of a suitably substituted olefin can lead to the formation of the five-membered ring of the indene core. sioc-journal.cn
Another powerful approach is the palladium-catalyzed intramolecular allylic arylation of Baylis-Hillman acetates, which proceeds via C-H bond activation to furnish indene derivatives. thieme-connect.comthieme-connect.com This method provides a practical route to indenes from readily available starting materials. thieme-connect.comthieme-connect.com The synthesis of highly substituted indenes can also be achieved through palladium-catalyzed carboannulation of internal alkynes. nih.gov
A plausible mechanism for a palladium-catalyzed cyclization involves the oxidative addition of a palladium(0) species to an allylic ester, forming a π-allyl palladium(II) complex. thieme-connect.com Subsequent C-H activation through an electrophilic aromatic substitution-type process leads to a cyclized intermediate, which then undergoes reductive elimination to yield the indene product and regenerate the palladium(0) catalyst. thieme-connect.com
| Palladium-Catalyzed Reaction | Description | Key Features |
| Intramolecular Heck Reaction | Cyclization of an o-alkenylaryl halide. sioc-journal.cn | Forms the indene ring via an intramolecular C-C bond formation. sioc-journal.cn |
| Allylic Arylation | Intramolecular reaction of Baylis-Hillman acetates via C-H activation. thieme-connect.comthieme-connect.com | Utilizes readily available starting materials. thieme-connect.comthieme-connect.com |
| Carboannulation of Alkynes | Palladium-catalyzed reaction of internal alkynes. nih.gov | Allows for the synthesis of highly substituted indenes. nih.gov |
Gold catalysis has gained significant attention for its ability to activate alkynes and facilitate a range of cyclization and addition reactions under mild conditions. nih.govacs.org Dual gold(I)-catalyzed three-component reactions have been developed for the efficient synthesis of indene-fused carboxylic acid derivatives. researcher.life These reactions can proceed from diynes, alcohols, and pyridine (B92270) N-oxides in both an intermolecular and intramolecular fashion. researcher.life
The proposed mechanism often involves the formation of a gold vinylidene intermediate, which then undergoes further reactions to build the indene core and incorporate the carboxylic acid functionality. researcher.life Gold catalysts are also effective in promoting cascade C-H functionalization and subsequent intramolecular 5-endo-dig cyclization of o-alkynylaryl α-diazoesters to afford functionalized indene derivatives. rsc.org
Furthermore, gold-catalyzed intramolecular hydroalkylation of ynamides provides a straightforward route to polysubstituted indenes. nih.govacs.org This reaction proceeds through the generation of an activated keteniminium ion, which triggers a researchgate.netthieme-connect.com-hydride shift and subsequent cyclization. nih.govacs.org
| Gold-Catalyzed Reaction | Description | Key Features |
| Dual Gold(I)-Catalyzed Three-Component Reaction | Reaction of diynes, alcohols, and pyridine N-oxides. researcher.life | Efficient synthesis of indene-fused carboxylic acid derivatives. researcher.life |
| Cascade C-H Functionalization/Cyclization | Reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters. rsc.org | High chemo- and site-selectivity under mild conditions. rsc.org |
| Intramolecular Hydroalkylation of Ynamides | Cyclization of ynamides via a keteniminium intermediate. nih.govacs.org | Straightforward access to polysubstituted indenes. nih.govacs.org |
Palladium-Catalyzed Cross-Coupling Strategies for Indene Ring Formation
Organocatalytic Methodologies for Enantioselective Indene Scaffold Construction
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods for the synthesis of chiral indene derivatives. Organocatalysis has emerged as a powerful tool in this regard, offering a metal-free and often milder alternative to traditional transition-metal catalysis. researchgate.net
Organocatalytic strategies frequently employ chiral amines, thioureas, or phosphoric acids to control the stereochemical outcome of reactions that form the indene scaffold. For instance, enantioselective Michael additions to α,β-unsaturated indanones or related precursors can establish key stereocenters. rsc.org The subsequent cyclization and functionalization steps then lead to the desired chiral indene products. Research has demonstrated the utility of cinchona-derived bifunctional organocatalysts in asymmetric [2+1] cycloaddition reactions involving 2-arylidene-1,3-indandiones, yielding spirocyclopropyl oxindoles with excellent enantioselectivities. researchgate.net While not directly yielding this compound, these methodologies for constructing the core indene structure with high stereocontrol are foundational. researchgate.netmdpi.com
A notable example involves the organocatalytic asymmetric tandem reaction of indene-based dienes, which allows for the synthesis of enantioenriched spirodihydrofluorenes. researchgate.net Although this specific reaction does not produce this compound, the principles of using chiral organocatalysts to control the formation of the indene ring system are directly applicable. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has also been shown to produce 2-arylindanes with high enantioselectivity, highlighting another catalytic approach to chiral indane structures. acs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound is no exception, with research efforts directed towards more eco-friendly protocols. vulcanchem.comevitachem.com
Development of Solvent-Free and Aqueous Medium Synthetic Protocols
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free and aqueous-based synthetic methods for indene derivatives are being explored. dntb.gov.ua Reactions conducted in water or under solvent-free conditions, often facilitated by microwave irradiation, can lead to significant reductions in waste and energy consumption. dntb.gov.ua For instance, the self-condensation of carbonyl compounds, a reaction type that can be involved in building the indene framework, has been successfully performed under solvent-free conditions using microwave irradiation. dntb.gov.ua Furthermore, the use of water as a solvent is highly desirable due to its non-toxic and inexpensive nature. researchgate.net Hypervalent iodine reagents, which can be used in various organic transformations, have been successfully employed in aqueous media, showcasing the potential for developing water-based syntheses for indene precursors. researchgate.net
Evaluation of Atom Economy and Reaction Efficiency in this compound Production
Atom economy, a concept introduced by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction. nih.gov It measures the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net High atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies.
In the context of this compound synthesis, maximizing atom economy involves designing synthetic pathways that minimize the formation of byproducts. researchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric processes. researchgate.net For example, catalytic cyclization reactions that assemble the indene ring from acyclic precursors would be preferred over multi-step sequences involving protecting groups and stoichiometric reagents. The reaction mass efficiency (RME) is another important metric that provides a more comprehensive assessment by considering the masses of all reagents, solvents, and catalysts used in a process. researchgate.net
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A high AE indicates that most of the atoms from the starting materials are incorporated into the this compound product, minimizing waste. |
| Reaction Mass Efficiency (RME) | (Mass of desired product / Total mass of all reactants, solvents, and catalysts) x 100% | RME provides a more practical measure of the "greenness" of the synthesis by accounting for all materials used in the process. |
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Synthesis
For the industrial production of this compound, scalability is a critical factor. smolecule.com Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. d-nb.infobeilstein-journals.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt
The application of flow chemistry to the synthesis of indene derivatives is an emerging area. The improved heat and mass transfer in microreactors can lead to higher yields and selectivities, and the ability to operate at elevated temperatures and pressures can accelerate reaction rates. beilstein-journals.org Furthermore, flow systems can be readily automated and integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, to create a continuous manufacturing process. beilstein-journals.org While specific examples of the complete synthesis of this compound in a flow system are not yet widely reported, the successful application of flow chemistry to related heterocyclic syntheses suggests its high potential in this area. uc.pt
Post-Synthetic Functionalization and Regioselective Introduction of the Carboxylic Acid Group
In many synthetic strategies, the carboxylic acid group of this compound is introduced at a later stage through post-synthetic functionalization of a pre-formed indene scaffold. researchgate.net This approach allows for greater flexibility in the synthesis of a variety of substituted indene derivatives.
The regioselective introduction of the carboxylic acid group at the C-5 position is a key challenge. One common method involves the Friedel-Crafts acylation of an appropriate indene derivative, followed by oxidation of the resulting ketone. Another approach is the directed ortho-metalation of a substituted indene, where a directing group guides a metalating agent to the C-5 position, which is then carboxylated with carbon dioxide.
Recent research has explored various catalytic methods for the regioselective functionalization of indenes. For example, iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with alkynes to produce a range of functionalized indene derivatives with high regioselectivity. organic-chemistry.org This method allows for the introduction of various functional groups, including a carboxyl group, onto the indene ring system. organic-chemistry.org Another strategy involves the stereoselective construction of functionalized indene scaffolds through a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov The resulting functionalized indene can then be further modified, demonstrating the potential for introducing a carboxylic acid group in a subsequent step. nih.gov
Derivatization and Transformative Chemistry of 1h Indene 5 Carboxylic Acid
Carboxylic Acid Group Transformations
The carboxylic acid moiety of 1H-Indene-5-carboxylic acid is readily amenable to a variety of classical and contemporary chemical transformations. These reactions primarily target the electrophilic carbon of the carboxyl group and the acidic proton of the hydroxyl group. Such transformations are fundamental in organic synthesis and are instrumental in the construction of more complex molecular architectures based on the indene (B144670) framework. The principal derivatizations include the formation of esters and amides, which are key functional groups in a vast number of biologically active compounds and advanced materials. These transformations not only alter the parent molecule's properties but also serve as a gateway to further functionalization.
Esterification of this compound is a fundamental transformation that converts the carboxylic acid into an ester. This reaction is of paramount importance as it can significantly modulate the lipophilicity and metabolic stability of the parent compound. The resulting esters of this compound are valuable intermediates in organic synthesis and have been explored as potential therapeutic agents and components of functional materials. The synthesis of these esters can be achieved through various methods, with the Fischer-Speier esterification being one of the most common. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
The esterification of this compound is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or by sulfonic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final ester product and regenerate the acid catalyst. libretexts.org
Table 1: Common Catalysts for Esterification
| Catalyst | Type | Advantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, readily available. masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Homogeneous | Effective catalyst, often used in excess alcohol. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Solid, easier to handle than liquid acids. masterorganicchemistry.com |
| Solid Acid Resins | Heterogeneous | Easy separation from the reaction mixture, reusable. |
Chemo- and regioselectivity in the esterification of this compound become critical when other reactive functional groups are present on the indene ring. The carboxylic acid group is generally more reactive towards esterification under acidic conditions than other functional groups like alcohols or phenols, which allows for a degree of chemoselectivity. However, if multiple carboxylic acid groups are present, achieving regioselectivity can be challenging and may require the use of protecting groups or specific catalytic systems.
In the context of this compound itself, which possesses only one carboxylic acid group, the primary concern for selectivity arises if the reaction conditions could promote side reactions on the indene ring, such as polymerization or rearrangement, especially under harsh acidic conditions and high temperatures. Therefore, the choice of catalyst and reaction conditions must be carefully optimized to ensure the selective formation of the desired ester without compromising the integrity of the indene scaffold. While specific studies on the chemo- and regioselective esterification of substituted 1H-indene-5-carboxylic acids are not extensively documented in the provided context, general principles of organic synthesis suggest that milder reaction conditions and the use of sterically hindered alcohols could be employed to control selectivity.
The formation of amides from this compound is a crucial transformation, particularly in the field of medicinal chemistry, where the amide bond is a ubiquitous feature in a vast number of pharmaceuticals. The resulting indene-5-carboxamides have been investigated for their potential as therapeutic agents, including as inhibitors of various enzymes. The synthesis of these amides is typically achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction.
The synthesis of indene-5-carboxamides often involves the use of peptide coupling reagents to activate the carboxylic acid group of this compound, making it more susceptible to nucleophilic attack by an amine. A notable example is the design and synthesis of a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective discoidin domain receptor 1 (DDR1) inhibitors for the treatment of pancreatic cancer. acs.org In this research, the carboxylic acid was coupled with various amines to generate a library of potential drug candidates. acs.org
The general procedure for the formation of indene-5-carboxamides involves the reaction of this compound or its derivatives with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. libretexts.org
Table 2: Examples of Synthesized Indene-5-carboxamides
| Amine Component | Resulting Carboxamide | Therapeutic Target | Reference |
| 2-Amino-2,3-dihydro-1H-indene derivatives | 2-Amino-2,3-dihydro-1H-indene-5-carboxamides | Discoidin Domain Receptor 1 (DDR1) | acs.orgchemicalbook.com |
The mechanism of amide bond formation from this compound using a coupling agent like DCC begins with the activation of the carboxylic acid. libretexts.org The carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine. The amine attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the dicyclohexylurea (DCU) anion acting as a leaving group, to form the desired amide bond. libretexts.org The formation of the stable dicyclohexylurea byproduct drives the reaction to completion.
In some cases, the O-acylisourea intermediate can rearrange to a less reactive N-acylurea, which is a common side reaction. The addition of HOBt can mitigate this by reacting with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement, and readily reacts with the amine to form the amide. The choice of coupling agent, additive, solvent, and reaction temperature are all critical parameters that need to be optimized to ensure high yields and purity of the final indene-5-carboxamide.
Formation of Indene-5-carboxamides
Reduction of the Carboxylic Acid Functionality to Aldehydes and Alcohols
The carboxylic acid group of this compound is a versatile functional handle that can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.
Direct and complete reduction to the corresponding primary alcohol, (1H-inden-5-yl)methanol, is typically achieved using powerful hydride-donating reagents. libretexts.orgsavemyexams.com Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting carboxylic acids to primary alcohols. savemyexams.compages.dev The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under reflux conditions, followed by an acidic workup to protonate the resulting alkoxide. savemyexams.com It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.orgsavemyexams.com During the LiAlH₄ reduction, an aldehyde is formed as a transient intermediate; however, it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol, preventing its isolation. libretexts.orgsavemyexams.com
The synthesis of the corresponding aldehyde, 1H-indene-5-carbaldehyde, from the carboxylic acid is more challenging and cannot be accomplished by simply stopping the LiAlH₄ reduction. A common strategy involves a two-step process: first, the full reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation of the alcohol back to the aldehyde. savemyexams.com Alternatively, modern synthetic methods allow for the direct, albeit more complex, conversion of carboxylic acids to aldehydes. organic-chemistry.org These methods often involve the in-situ activation of the carboxylic acid. For instance, using a nickel catalyst in conjunction with an activator like dimethyl dicarbonate (B1257347) and a mild reductant such as diphenylsilane (B1312307) can yield the aldehyde directly, preventing over-reduction to the alcohol. organic-chemistry.org Another approach involves activating the acid with triflic anhydride (B1165640) in the presence of a non-nucleophilic base, followed by reduction with a silane (B1218182) like triethylsilane. organic-chemistry.org
Table 1: Reduction of this compound
| Target Product | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| (1H-inden-5-yl)methanol (Primary Alcohol) | 1. Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ workup | Anhydrous ether (e.g., THF), reflux | Complete reduction. NaBH₄ is ineffective. libretexts.orgsavemyexams.com |
| 1H-indene-5-carbaldehyde (Aldehyde) | Two-step:
| Varies by step | Aldehyde cannot be isolated from direct LiAlH₄ reduction. savemyexams.com |
| 1H-indene-5-carbaldehyde (Aldehyde) | Ni catalyst, dimethyl dicarbonate, diphenylsilane | - | Direct conversion method that avoids over-reduction. organic-chemistry.org |
Decarboxylative Functionalization Strategies
Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org These methods leverage the carboxylic acid group as a traceless activating group that is expelled as carbon dioxide. rsc.orgsioc.ac.cn This approach provides an alternative to traditional cross-coupling reactions that often rely on pre-functionalized organometallic reagents. rsc.org
Visible-light photoredox catalysis has revolutionized decarboxylative functionalization, enabling these transformations to occur under mild conditions with high functional group tolerance. sioc.ac.cnresearchgate.net The general mechanism involves either the oxidation or reduction of the carboxylic acid (or its carboxylate salt) by an excited photocatalyst. sioc.ac.cn This single-electron transfer (SET) event generates a carboxyl radical, which rapidly undergoes decarboxylation to produce an indenyl radical. nih.gov This highly reactive radical intermediate can then be intercepted by a coupling partner in various transformations. researchgate.net
Dual catalytic systems, which combine a photoredox catalyst with another catalyst (e.g., a transition metal), have greatly expanded the scope of these reactions. sioc.ac.cn A prominent example is the synergistic merger of an iridium-based photocatalyst with a nickel catalyst. nih.govorganic-chemistry.org In this system, the photocatalyst generates the alkyl radical via oxidative decarboxylation, while the nickel catalyst activates a coupling partner, such as a vinyl or aryl halide. nih.gov The two catalytic cycles intersect to forge the new C-C bond, followed by reductive elimination to release the product and regenerate the active catalysts. nih.gov
Recent advancements have introduced the use of more earth-abundant and inexpensive metal catalysts. For example, a dual system using an iron salt (e.g., FeCl₃) as a co-catalyst with a nickel catalyst has been developed for the decarboxylative arylation of carboxylic acids with aryl iodides. acs.org In this process, the iron-carboxylate complex absorbs light, promoting an LMCT event that generates the key alkyl radical and an Fe(II) species. acs.org
Table 2: Examples of Photo/Redox-Catalyzed Decarboxylative Coupling Systems
| Catalytic System | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|
| Iridium Photocatalyst + Nickel Catalyst | Aryl/Vinyl Halides | C(sp²)-C(sp³) | nih.gov, organic-chemistry.org |
| Iron(III) Chloride + Nickel Catalyst | Aryl Iodides | C(sp²)-C(sp³) | acs.org |
| Organic Photocatalyst (e.g., 1,4-dicyanoanthracene) | Vinyl Sulfones, Acrylonitriles | C(sp³)-C(vinyl) | acs.org |
| Silver Catalyst | Activated Alkenes | C(sp³)-C(sp³) | acs.org |
Certain molecular rearrangements are intrinsically linked with a decarboxylation step, providing a synthetic route to new structures with a loss of a carbon atom. While specific examples starting directly from this compound are not extensively documented, established named reactions for carboxylic acids illustrate this principle.
A classic example is the Curtius rearrangement. masterorganicchemistry.comlibretexts.org This reaction transforms a carboxylic acid into a primary amine containing one less carbon atom. libretexts.org The process begins by converting the carboxylic acid into an acyl azide (B81097), typically via an acyl chloride or other activated ester. Upon heating, the acyl azide undergoes rearrangement, losing a molecule of dinitrogen (N₂) to form an isocyanate intermediate. masterorganicchemistry.com This isocyanate is the key rearranged species. Subsequent hydrolysis of the isocyanate leads to the formation of a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine. masterorganicchemistry.com Applying this sequence to this compound would theoretically produce 1H-inden-5-amine.
Other reactions, such as the Wolff rearrangement, can also involve decarboxylation in subsequent steps, although the primary rearrangement does not. libretexts.org In some cases, decarboxylation can be coupled with cyclization or other rearrangements under specific catalytic or photochemical conditions. researchgate.netresearchgate.net For instance, studies on indole-3-carboxylic acids have shown that decarboxylation can be achieved under basic conditions, sometimes following a Lewis acid-catalyzed rearrangement/cycloaddition sequence to build molecular complexity before the final CO₂ extrusion. researchgate.net
Photo/Redox-Catalyzed Decarboxylative Coupling
Modifications to the Indene Ring System
Electrophilic Aromatic Substitution (EAS) on the Indene Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying the aromatic benzene (B151609) ring portion of the this compound scaffold. The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com
The carboxylic acid (-COOH) group is a powerful electron-withdrawing substituent and, consequently, deactivates the aromatic ring towards electrophilic attack. numberanalytics.com This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required compared to the substitution of unsubstituted benzene. hu.edu.jo Furthermore, the carboxyl group acts as a meta-director. numberanalytics.com For this compound, the parent benzene ring is substituted at position 5. Therefore, incoming electrophiles will be directed to the positions meta to the carboxyl group, namely positions 4 and 6. The cyclopentene (B43876) portion of the indene system also influences the reactivity, but substitution on the activated benzene ring is a primary pathway.
While specific studies detailing the comprehensive EAS reactions on this compound itself are limited, the outcomes can be predicted based on the known principles of EAS and studies on related indene derivatives. numberanalytics.com
Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. hu.edu.jo Given the directing effect of the C-5 carboxyl group, halogenation is expected to yield a mixture of 4-halo- and 6-halo-1H-indene-5-carboxylic acid.
Nitration: Nitration involves the introduction of a nitro (-NO₂) group and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). hu.edu.jo The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). hu.edu.jo For this compound, this reaction would be expected to produce 4-nitro- and 6-nitro-1H-indene-5-carboxylic acid. This is supported by related chemistry, where the nitration of 1H-indene-2-acetic acid occurs at the 4-position.
Sulfonation: Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is typically accomplished using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). hu.edu.jo This reaction is often reversible. hu.edu.jo For the target molecule, sulfonation would be directed to the 4- and 6-positions, yielding 1H-indene-5-carboxylic-4-sulfonic acid and 1H-indene-5-carboxylic-6-sulfonic acid.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-Bromo-1H-indene-5-carboxylic acid and 6-Bromo-1H-indene-5-carboxylic acid |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 4-Nitro-1H-indene-5-carboxylic acid and 6-Nitro-1H-indene-5-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 1H-indene-5-carboxylic-4-sulfonic acid and 1H-indene-5-carboxylic-6-sulfonic acid |
Friedel-Crafts Alkylation and Acylation Reactions
The benzene ring of the indene core is susceptible to electrophilic aromatic substitution, most notably through Friedel-Crafts reactions. These reactions are fundamental for introducing new carbon-carbon bonds to the aromatic portion of the molecule.
Friedel-Crafts Alkylation: This reaction involves the alkylation of the aromatic ring using an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgnih.gov The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org Since alkyl groups are activating, polyalkylation can be a potential side reaction. organic-chemistry.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov
A general representation of Friedel-Crafts alkylation on an indene derivative is the reaction of arenes with alkyl halides or alkenes, catalyzed by a Lewis acid. organic-chemistry.org For instance, the cyclization of certain substituted alkenes via an intramolecular Friedel-Crafts alkylation can yield tetralin structures, which are related to the indene framework. nih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring using an acyl halide or an acid anhydride with a Lewis acid catalyst. masterorganicchemistry.com Unlike alkylation, the acyl group is deactivating, which prevents further acylation reactions. libretexts.org This makes Friedel-Crafts acylation a more controlled method for functionalizing the aromatic ring. The resulting ketone can then be subjected to further transformations.
The synthesis of various indene derivatives often employs Friedel-Crafts acylation. For example, 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid can be synthesized through the Friedel-Crafts acylation of a phenyl-substituted indene derivative with an acetic acid precursor using acetyl chloride and a Lewis acid catalyst. smolecule.com Similarly, the synthesis of 1H-Indene-5-acetic acid derivatives can be achieved through Friedel-Crafts acylation followed by reduction and modification steps. ontosight.ai The acylation of aromatic compounds with carboxylic acids themselves can also be achieved using catalysts like P₂O₅/SiO₂ under microwave irradiation. researchgate.net
Table 1: Examples of Friedel-Crafts Reactions on Indene-Related Structures
| Reactant(s) | Catalyst | Product Type | Reference |
| Phenyl-substituted indene derivative + Acetyl chloride | Lewis Acid (e.g., AlCl₃) | Acylated indene derivative | smolecule.com |
| Arene + Alkyl halide/Alkene | Lewis Acid (e.g., AlCl₃, FeCl₃) | Alkylated arene | organic-chemistry.orgnih.gov |
| Aromatic compound + Carboxylic acid | P₂O₅/SiO₂ | Aromatic ketone | researchgate.net |
| 6-chloroindene + Acetic anhydride | Lewis Acid (e.g., AlCl₃) | Acetylated indene derivative | vulcanchem.com |
Hydrogenation and Dearomatization/Aromatization Reactions of the Cyclopentene Ring
The cyclopentene ring of this compound is a key site for reactivity, allowing for modifications that can alter the saturation and aromaticity of the fused ring system.
The double bond within the cyclopentene ring can be selectively reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. The reaction converts the indene derivative into an indane derivative, where the five-membered ring is saturated. For instance, the catalytic hydrogenation of 2-butyl-1-hexyl-1H-indene saturates the cyclopentene ring to yield octahydro derivatives. vulcanchem.com
The selective hydrogenation of the carboxylic acid group itself to an alcohol can also be achieved using specific catalytic systems, such as TiO₂-supported Rhenium (Re/TiO₂) catalysts. rsc.org These catalysts have been shown to selectively hydrogenate carboxylic acids and their derivatives to the corresponding alcohols without reducing aromatic moieties. rsc.org The presence of the carboxylic acid or the resulting alcohol can help suppress the hydrogenation of the aromatic ring. rsc.org
Oxidative Dearomatization: This process involves the disruption of the aromatic system, often through oxidation, to form non-aromatic cyclic compounds. Enzymes, for example, are capable of dearomatizing stable aromatic compounds. mdpi.com In synthetic chemistry, oxidative dearomatization can be a powerful tool for creating complex molecular architectures. For example, the oxidative dearomatization of indole (B1671886) derivatives has been used to synthesize spiro-pseudoindoxyls and indolin-3-ones. researchgate.net A facile one-pot approach involving a thermally induced cyclization combined with an oxidative dearomatization has been developed to access 5,6-dihydro-1H-indol-2(4H)ones. nih.gov Intramolecular oxidative dearomatization has also been employed as a key step in the total synthesis of complex natural products like (±)-erysotramidine and (±)-γ-lycorane. nih.govresearchgate.net
Aromatization: Conversely, aromatization is the process of converting a non-aromatic or partially aromatic ring system into a fully aromatic one. This can often be achieved through dehydrogenation or elimination reactions. For instance, in the synthesis of indene from the reaction of the methylidyne radical with styrene, the final step involves the loss of a hydrogen atom accompanied by aromatization to form the stable indene structure. nih.gov Another example is the treatment of certain indene derivatives with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to achieve full aromatization. researchgate.net
Selective Hydrogenation of Double Bonds
Cycloaddition Reactions Involving the Indene Framework
The conjugated π-system of the indene framework makes it a suitable participant in cycloaddition reactions, a class of pericyclic reactions that are powerful tools for constructing cyclic molecules. wikipedia.orgwomengovtcollegevisakha.ac.in
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.in The indene system can act as the diene component in these reactions. The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. pressbooks.pub
A key feature of the Diels-Alder reaction is its high degree of stereospecificity. masterorganicchemistry.comlibretexts.org The stereochemistry of the reactants is retained in the product. libretexts.org For example, a cis-dienophile will result in a product with cis substituents on the newly formed ring. masterorganicchemistry.com When cyclic dienes are used, the formation of bicyclic structures often favors the endo product, where the substituents on the dienophile are oriented towards the inside of the developing concave structure. pressbooks.publibretexts.org This stereochemical control makes the Diels-Alder reaction a valuable method for synthesizing complex, stereochemically defined molecules. wikipedia.org Intramolecular Diels-Alder reactions of indene derivatives have been used to synthesize complex polycyclic structures, such as isotwistene derivatives. researchgate.netcdnsciencepub.com
Table 2: Stereochemical Outcomes in Diels-Alder Reactions
| Dienophile Stereochemistry | Product Stereochemistry | Rule | Reference |
| cis | cis | The stereochemistry of the dienophile is preserved. | masterorganicchemistry.com |
| trans | trans | The stereochemistry of the dienophile is preserved. | masterorganicchemistry.com |
| N/A (with cyclic dienes) | endo (favored) | The endo rule governs the stereoselectivity. | pressbooks.publibretexts.org |
Besides the Diels-Alder reaction, the indene framework can potentially participate in other types of pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. womengovtcollegevisakha.ac.in The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. womengovtcollegevisakha.ac.inmsu.edu
Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring from a conjugated π-system, resulting in one more σ-bond and one less π-bond. womengovtcollegevisakha.ac.in
Sigmatropic Rearrangements: In these reactions, a σ-bond migrates across a conjugated π-system. womengovtcollegevisakha.ac.in A well-known example is the Cope rearrangement. msu.edu
Ene Reactions: These reactions involve the transfer of an allylic hydrogen from one molecule to another (the "enophile"), with a concurrent shift of the double bond. msu.edu
While specific examples directly involving this compound in all these reaction types are not extensively documented in the provided context, the inherent reactivity of the indene structure suggests its potential to undergo such transformations under appropriate conditions.
Diels-Alder Reactions and their Stereochemical Control
C-H Activation and Late-Stage Functionalization of this compound
The functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, allowing for the direct modification of molecular scaffolds and streamlining the creation of complex molecules. researchgate.net Late-stage functionalization (LSF) is particularly valuable as it enables the modification of intricate molecules at a late point in a synthetic sequence, avoiding the need for de novo synthesis. chemrxiv.org
For this compound, the carboxylic acid group itself can serve as a directing group to guide transition-metal catalysts to specific C-H bonds, facilitating regioselective activation. researchgate.netacs.org This approach is a common strategy to address the challenge of differentiating between multiple C-H bonds within a molecule. acs.org The use of directing groups, including weaker ones like carboxylic acids, is well-established for the selective ortho-, meta-, and para-functionalization of arenes. acs.org
While specific studies detailing the C-H activation of this compound are not extensively documented in the provided results, the principles can be inferred from research on analogous structures. For instance, palladium-catalyzed C-H activation of indole-carboxylic acids has been demonstrated, where the carboxylic acid group directs the functionalization at the C3-position of the indole ring. mdpi.com This suggests a potential pathway for the selective functionalization of the indene ring system directed by the carboxylic acid at position 5.
Furthermore, late-stage functionalization strategies are broadly applicable to carboxylic acids. One such method involves a one-pot synthesis-arylation strategy to create 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acid-containing compounds. nih.gov This highlights the potential to transform the carboxyl group of this compound into other valuable heterocyclic motifs. nih.gov Another innovative approach is the direct decarboxylative functionalization of aliphatic carboxylic acids via a hydrogen-atom transfer mechanism, which offers a redox-neutral pathway to introduce new functional groups. nih.gov
The indene framework itself is a target for LSF. Research on indene-based structures indicates that they can be modified to enable late-stage functionalization, thereby expanding their utility in synthetic chemistry. vulcanchem.com For example, the chemoselective oxidation of an indene moiety to a 2,3-dihydro-1H-inden-5-ol has been achieved with high yield, demonstrating a specific type of late-stage modification.
Stereoselective Derivatization and Chiral Resolution of this compound Analogs
When the indene core or its derivatives are chiral, separating the enantiomers is crucial, as they often exhibit different biological activities. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For carboxylic acids like this compound and its analogs, the most common method of resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as 1-phenylethylamine. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org The separated salts can then be treated with an acid to regenerate the pure enantiomers of the carboxylic acid. wikipedia.org
Another powerful method for chiral resolution is the derivatization of the carboxylic acid with a chiral auxiliary, followed by separation of the resulting diastereomers. A notable example is the esterification of a racemic carboxylic acid with a chiral alcohol like L-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated using chromatography. This strategy was successfully employed in the enantiospecific synthesis of artificial glutamate (B1630785) analogs, where a carboxylic acid intermediate was resolved. beilstein-journals.org
Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can selectively catalyze reactions on one enantiomer of a racemic mixture. While direct enzymatic resolution of this compound is not detailed, studies on related structures like racemic 1-indanol (B147123) derivatives have shown high enantioselectivity using lipase-catalyzed transesterification. researchgate.net This highlights the potential for biocatalytic methods in resolving chiral indene analogs.
Asymmetric synthesis, which aims to create a single enantiomer directly, often employs chiral auxiliaries or catalysts. For instance, the use of enantiomerically pure starting materials like L-proline derivatives can control the stereochemistry in complex syntheses involving cyclic structures.
Advanced Spectroscopic and Analytical Characterization of 1h Indene 5 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is fundamental for the structural characterization of 1H-indene-5-carboxylic acid derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of individual atoms within the molecule. nih.gov In ¹H NMR, the chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), expressed in Hertz (Hz), allow for the assignment of protons in the indene (B144670) core and its substituents. acs.orgnih.gov For instance, the carboxylic acid proton typically appears as a singlet at a downfield chemical shift, around δ 12-13 ppm, due to its acidic nature. rsc.org Aromatic protons on the indene ring and protons of substituents exhibit characteristic chemical shifts and splitting patterns that reveal their relative positions. acs.orgnih.gov
Similarly, ¹³C NMR spectroscopy identifies the carbon framework. nih.gov The carbonyl carbon of the carboxylic acid group is typically observed in the range of δ 165-170 ppm. acs.orgnih.gov The chemical shifts of the carbons in the indene ring provide further structural confirmation. Spectrometers operating at high frequencies, such as 400 MHz or 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, are commonly used to achieve the necessary resolution for detailed analysis. acs.orgnih.govsci-hub.se
Table 1: Representative ¹H NMR Data for a this compound Derivative Data synthesized from representative literature values for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~13.7 | s (singlet) | - |
| Ar-H | ~8.4 | d (doublet) | ~7.9 |
| Ar-H | ~8.1 | s (singlet) | - |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for the definitive structural elucidation of complex this compound derivatives. These experiments reveal correlations between nuclei, allowing for unambiguous assignment of atoms and confirmation of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within spin systems, such as adjacent protons on the indene ring or within alkyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, long-range correlations from protons on the indene ring to the carbonyl carbon of the carboxylic acid group can confirm the substituent's position. tandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of whether they are connected through bonds. They are particularly useful for determining stereochemistry and the relative orientation of substituents. For instance, ROESY has been used to observe key correlations that help define the stereochemistry in related complex indene structures. tandfonline.com
The combined application of these 2D NMR techniques allows researchers to build a complete and validated 3D model of the molecule's structure.
Beyond static structure, NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomerism. researchgate.net For flexible derivatives of this compound, variable-temperature (VT) NMR studies can reveal information about rotational barriers and the populations of different conformers. science.gov
Tautomerism, the interconversion of structural isomers, is a key consideration for certain indene derivatives, particularly those with keto-enol or imine-enamine functionalities. nih.govnih.gov While this compound itself is relatively stable, its derivatives can be designed to exhibit tautomerism. ¹H, ¹³C, and especially ¹⁵N NMR spectroscopy are highly sensitive to the changes in electronic structure that accompany tautomeric shifts. researchgate.net The presence of distinct sets of signals or averaged signals in NMR spectra can indicate whether the tautomeric exchange is slow or fast on the NMR timescale. nih.gov Studies on related heterocyclic systems like indazoles have shown that NMR, in conjunction with quantum-chemical calculations, can determine the thermodynamic stability and relative populations of different tautomeric forms. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science, as different polymorphs can have different physical properties. google.com Solid-state NMR (ssNMR) is a primary technique for characterizing these different solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice.
¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments can distinguish between different polymorphs of a this compound derivative, which would be indistinguishable in solution. researchgate.net The chemical shifts in the solid state are highly sensitive to the crystalline environment, including intermolecular interactions like hydrogen bonding. researchgate.net This makes ssNMR an excellent tool for identifying and characterizing different polymorphs or for studying amorphous materials that lack long-range order. researchgate.net
Advanced NMR Studies for Conformational Analysis and Tautomerism
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone of analytical characterization, providing a highly accurate measurement of the molecular mass of this compound and its derivatives. nih.govqmul.ac.uk This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be distinguished from other potential formulas with very similar nominal masses. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, routinely achieve mass accuracies within 5 ppm. science.govnih.gov This capability is critical for confirming the identity of newly synthesized compounds and for identifying unknown metabolites. science.gov
Table 2: Example of HRMS Data for a Derivative Data from a published study on a derivative of this compound. acs.orgnih.gov
| Ion | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|
The choice of ionization technique is crucial for successfully analyzing this compound derivatives by mass spectrometry. The selection depends on the analyte's polarity, thermal stability, and molecular weight.
Electrospray Ionization (ESI): This is the most common technique for this class of compounds. nih.govsci-hub.se ESI is a soft ionization method suitable for polar and thermally labile molecules, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. acs.orgrsc.orgoup.com It is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. sci-hub.se
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is effective for analyzing less soluble or higher molecular weight compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. science.gov It is particularly useful for high-throughput screening.
Atmospheric Pressure Photoionization (APPI): APPI is an alternative to ESI and is particularly well-suited for nonpolar or less polar compounds that are difficult to ionize by ESI. It uses photons to ionize the analyte, often with the help of a dopant, and can minimize fragmentation. science.gov
Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. wiley.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of a this compound derivative) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure.
By analyzing the mass differences between the precursor ion and the product ions, researchers can deduce the molecular structure piece by piece. For example, a common fragmentation pathway for carboxylic acids is the loss of water (18 Da) or the loss of the carboxyl group (45 Da). The fragmentation of the indene core and its specific substituents provides a fingerprint that can be used to confirm the structure or to differentiate between isomers. This approach is fundamental in metabolite identification, where the fragmentation patterns of potential metabolites are compared to that of the parent drug. science.govmaynoothuniversity.ieresearchgate.net
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Elucidation of Absolute and Relative Stereochemistry
SCXRD is a powerful tool for the unambiguous determination of stereochemistry. When a derivative of this compound is chiral, meaning it exists as non-superimposable mirror images (enantiomers), SCXRD can establish both its relative and absolute configuration. For instance, in derivatives such as (R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, the "R" configuration at the chiral center is determined by this method. bldpharm.com
The analysis involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely located. uol.de To determine the absolute configuration of a chiral molecule, anomalous dispersion techniques are often employed, which require the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The resulting structural model provides a definitive assignment of the spatial orientation of substituents at each stereocenter.
Investigation of Solid-State Conformation and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The solid-state structure of carboxylic acid derivatives is heavily influenced by a network of non-covalent interactions. SCXRD analysis provides direct insight into these forces. While a specific crystal structure for the parent this compound is not widely reported, analysis of closely related compounds, such as indole-carboxylic acids, reveals the expected interactions. nih.govmdpi.com
Hydrogen Bonding: The most significant interaction in crystalline carboxylic acids is the hydrogen bond. Typically, the carboxylic acid groups form a cyclic dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govmdpi.com This robust and highly directional interaction, known as a homosynthon, is a primary driver in the crystal packing of many carboxylic acids. In a study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, molecules were observed to form these classic cyclic dimers. nih.gov In other cases, such as in co-crystals, heterosynthons may form, for example, between the carboxylic acid's hydroxyl group and a nitrogen atom from another molecule like 4,4'-bipyridine (B149096). researchgate.net
A crystallographic study of a co-crystal involving 1H-indole-5-carboxylic acid demonstrated the importance of both hydrogen bonding and other interactions in defining the supramolecular architecture. researchgate.net
Table 1: Representative Crystallographic Data for a Related Indole (B1671886) Derivative (Polymorph of 5-methoxy-1H-indole-2-carboxylic acid)
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| α (°) | 90 |
| β (°) | 91.871(5) |
| γ (°) | 90 |
| Volume (ų) | 903.95(8) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | O-H···O (cyclic dimer), N-H···O, C-H···O nih.govmdpi.com |
This data is for a related compound and serves to illustrate the type of information obtained from an SCXRD study. nih.govmdpi.com
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can lead to different physical properties such as solubility and stability. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with potentially improved properties.
Studies on derivatives of indole-carboxylic acids have revealed the existence of polymorphism. For example, 5-methoxy-1H-indole-2-carboxylic acid has been shown to exist in at least two polymorphic forms. nih.govmdpi.com In one polymorph, the molecules form cyclic O-H···O dimers, while in another, the molecules are linked by O-H···O and N-H···O hydrogen bonds to form ribbons, without the presence of the cyclic dimer. mdpi.com Such studies are crucial as different polymorphs can have distinct physicochemical characteristics.
Co-crystallization has also been explored. A co-crystal of 1H-indole-5-carboxylic acid and 4,4'-bipyridine was synthesized and characterized, demonstrating that heterosynthons (in this case, an O-H···N bond) can be used to engineer novel solid-state architectures. researchgate.net These crystal engineering approaches are vital for tuning the properties of active pharmaceutical ingredients.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for characterizing the molecular structure and bonding within a compound. These methods probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound and sensitive to its chemical environment. scialert.net
Detailed Band Assignment for Functional Groups and Molecular Vibrations
The vibrational spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and substituted indene functionalities. A detailed assignment of the expected vibrational bands is critical for structural confirmation.
Carboxylic Acid Group:
O-H Stretch: This is one of the most recognizable bands in the IR spectrum. Due to strong hydrogen bonding in the dimeric state, this vibration appears as a very broad and intense absorption band, typically centered in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadness is a hallmark of carboxylic acid dimers. rsc.orgacs.org
C=O Stretch: The carbonyl stretching vibration gives rise to a strong, sharp band. In hydrogen-bonded dimers, this band typically appears in the range of 1720-1680 cm⁻¹. orgchemboulder.comvscht.cz Its exact position can be influenced by conjugation with the aromatic ring.
C-O Stretch and O-H Bend: The spectrum also features bands corresponding to the C-O stretching and O-H in-plane bending vibrations, which are often coupled. These appear in the 1440-1210 cm⁻¹ region. orgchemboulder.comlibretexts.org A characteristic broad absorption due to out-of-plane O-H bending is also often observed around 920 cm⁻¹.
Indene Moiety:
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ group in the five-membered ring are expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). scialert.net
C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a set of characteristic bands of variable intensity in the 1620-1450 cm⁻¹ region. libretexts.org
Table 2: Expected Vibrational Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |
| 3300–2500 | O-H Stretch (H-bonded) | Carboxylic Acid (Dimer) | Strong, Very Broad |
| 3100–3000 | C-H Stretch | Aromatic (Indene) | Medium to Weak |
| 2950–2850 | C-H Stretch (asymmetric/symmetric) | Aliphatic (CH₂) | Medium |
| 1720–1680 | C=O Stretch (H-bonded) | Carboxylic Acid | Strong, Sharp |
| 1620–1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~1420 | C-O-H In-plane Bend | Carboxylic Acid | Medium |
| ~1300 | C-O Stretch | Carboxylic Acid | Medium |
| ~920 | O-H Out-of-plane Bend | Carboxylic Acid (Dimer) | Medium, Broad |
This table is based on characteristic group frequencies from spectroscopic literature. scialert.netorgchemboulder.comvscht.czlibretexts.org
Probing Dimerization and Hydrogen Bonding Networks in Solution and Solid State
Vibrational spectroscopy is exceptionally sensitive to the formation of intermolecular hydrogen bonds, making it ideal for studying the dimerization of carboxylic acids. nih.govaip.org The transition from a solid state (where dimerization is prevalent) to a dilute solution in a non-polar solvent can reveal significant spectral changes.
In the solid state or in concentrated solutions, the IR spectrum is dominated by the features of the hydrogen-bonded dimer: the very broad O-H stretch and a C=O stretch at a lower frequency (e.g., ~1710 cm⁻¹). acs.org Upon dilution in a non-polar solvent like CCl₄, the equilibrium can shift towards the monomeric form. This shift is accompanied by the appearance of a new, sharp O-H stretching band at a higher frequency (~3500 cm⁻¹) corresponding to the "free" hydroxyl group, and a shift of the C=O stretching band to a higher frequency (~1760 cm⁻¹) for the monomeric acid. acs.org The disappearance of the broad O-H band and the shift in the carbonyl frequency are direct spectroscopic evidence for the disruption of the hydrogen-bonded dimer network. rsc.org
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides profound insights into the electronic structure and photophysical behavior of molecules. For this compound and its derivatives, these methods are crucial for understanding how the molecular framework, including the indene system, the carboxylic acid group, and other substituents, influences the interaction with light. The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones, a process known as electronic transition. uobabylon.edu.iq
The electronic transitions in these compounds are primarily of two types: π → π* transitions associated with the aromatic indene ring and the C=O of the carboxyl group, and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. uobabylon.edu.iq The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity and occur at longer wavelengths. uobabylon.edu.iq
UV-Vis spectroscopy is employed to determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε), which quantify the probability of a specific electronic transition. The indene core, being an aromatic system, exhibits strong π → π* transitions. The carboxylic acid group introduces a carbonyl chromophore, which can lead to a weak n→π* absorption band. libretexts.org The position and intensity of these absorptions are sensitive to the solvent environment and the presence of other functional groups on the indene ring. tanta.edu.eg For instance, extending conjugation within the molecule typically shifts the λmax to longer wavelengths (a bathochromic shift).
Table 1: Representative Electronic Absorption Data for Indene Derivatives
| Compound/Class | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Transition Type | Reference |
|---|---|---|---|---|---|
| Indenone-fused Pyridine (B92270) Hybrids | Methanol | 264–274 | Not specified | π → π* | researchgate.net |
| Simple Carbonyls (general) | Varies | 280-300 | 10-100 | n → π* | uobabylon.edu.iq |
| Indenopyran-3-ones | Acetonitrile | 275–282, 307–317 | Not specified | π → π* | beilstein-journals.org |
This table provides illustrative data from related derivative classes to indicate expected spectral regions.
Many indene derivatives exhibit fluorescence, emitting light after being electronically excited. Fluorescence spectroscopy measures the emission spectra, fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ). The quantum yield is a critical parameter representing the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Derivatization of the indene scaffold has led to the development of materials with significant emissive properties. For example, a series of unsymmetrically substituted indene-oxadiazole derivatives were found to be intense blue to green-blue emitters with high quantum yields and fluorescence lifetimes in the range of 1.28 to 4.51 ns. nih.gov Similarly, certain indeno[1,2-b]anthracene derivatives possess high quantum yields and stability. researchgate.net The photophysical properties, including emission wavelength and quantum efficiency, are highly dependent on the molecular structure, particularly the nature and position of substituents which can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Table 2: Representative Photophysical Data for Fluorescent Indene Derivatives
| Derivative Class | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Key Features | Reference |
|---|---|---|---|---|---|
| Indene-substituted Oxadiazoles | 490 (for one derivative) | High | 1.28 - 4.51 | Intense blue to green-blue fluorescence | nih.gov |
| Indenopyran-3-ones | ~370–393 (in solution) | Significantly higher for trans isomers | Not specified | Blue emitters | beilstein-journals.org |
| Indenone-fused Pyridine Hybrids | 282–596 | Not specified | Not specified | Large Stokes shifts (115–142 nm) | researchgate.net |
Determination of Electronic Transitions and Extinction Coefficients
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation, purification, and purity verification of this compound and its derivatives. The choice of technique depends on the volatility, polarity, and stability of the compound.
HPLC and its advanced version, UPLC, are the most common methods for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Reverse-phase HPLC (RP-HPLC) is frequently utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. In studies involving 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, RP-HPLC was used to confirm compound purity, often finding it to be greater than 95%. acs.orgnih.gov A typical system might use a C18 column with a mobile phase consisting of a methanol/water mixture. acs.orgnih.gov For some indene-5-carboxylic acid derivatives, a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been shown to be effective. sielc.com
UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lodz.plnih.gov UPLC methods are scalable from analytical to preparative separations for impurity isolation. sielc.com
Table 3: Example HPLC/UPLC Conditions for Indene-5-carboxylic Acid Derivatives
| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | MS, UV | Analysis and preparative separation | sielc.com |
| HPLC | Diamonsil C18 (5.0 µm, 4.6 × 250 mm) | Methanol/Water (e.g., 70:30) | 1.0 mL/min | Photodiode Array (PDA) | Purity determination (>95%) | acs.orgnih.gov |
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. This compound can be converted into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) prior to analysis.
In GC-MS, the separated components from the GC column are introduced directly into a mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for highly confident identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.com This technique is particularly useful for identifying trace-level impurities or characterizing complex mixtures containing volatile derivatives.
Table 4: Typical GC-MS System Parameters for Analysis of Volatile Organic Compounds
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| GC Column | HP-5MS (or similar) fused silica (B1680970) capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) | Separation of volatile components | akjournals.com |
| Carrier Gas | Helium | Transports sample through the column | akjournals.com |
| Oven Program | Temperature ramp (e.g., start at 60-80°C, increase at 2-10°C/min to 230°C+) | Elutes compounds based on boiling point | mdpi.comakjournals.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern | researchgate.netakjournals.com |
| MS Detector | Quadrupole Mass Analyzer | Separates fragment ions by mass-to-charge ratio | researchgate.net |
| Identification | NIST Mass Spectral Library Matching | Confirms compound identity | mdpi.com |
Theoretical and Computational Studies on 1h Indene 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic environment and energy landscape. Recent studies on indene-based compounds and aromatic carboxylic acids highlight the power of these computational methods in predicting structure-function relationships. nih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is particularly effective for optimizing molecular geometry, calculating vibrational frequencies, and determining thermochemical parameters. For 1H-Indene-5-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2df,p), are employed to predict its most stable three-dimensional structure. acs.org
Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of the molecule. These parameters are crucial for understanding its spatial arrangement.
Table 1: Predicted Geometrical Parameters for this compound (Representative Data) Note: This table presents typical data expected from DFT calculations, as specific published values for this molecule are not comprehensively available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| C-O (Carboxyl) | ~1.36 Å | |
| O-H (Carboxyl) | ~0.97 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C-C (Aliphatic) | ~1.51 - 1.54 Å | |
| Bond Angle | O=C-O (Carboxyl) | ~123° |
| C-C-H (Aromatic) | ~120° | |
| H-C-H (Aliphatic) | ~109.5° |
Vibrational frequency analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. mdpi.comscience.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretching of the carboxylic acid group or the C-H stretching of the aromatic ring. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Thermochemical studies using DFT can elucidate the kinetics of reactions involving this compound. For instance, calculations have been used to determine the activation energies for its thermal decomposition pathways, such as decarboxylation and dehydration. acs.org A study on the pyrolysis of various naphthenic acids, including this compound, calculated the activation energy for its decarboxylation to be significantly higher than for its dehydration, suggesting the preferred decomposition route under thermal stress. acs.org
Table 2: Calculated Kinetic Properties for Decomposition of this compound Source: Adapted from kinetic studies on naphthenic acids. acs.org
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Decarboxylation | 80.0 |
| Dehydration | 57.1 |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. acs.org
These high-accuracy calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. For this compound, ab initio calculations would be instrumental in refining the barrier heights for its decomposition reactions and providing a more precise value for its heat of formation. acs.org Although specific ab initio studies focused solely on this compound are not prevalent in the literature, the methodology is standard for achieving high-confidence theoretical data on related molecular systems. science.govscielo.br
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For this compound, the FMO analysis would show the electron density of the HOMO is likely concentrated on the fused aromatic ring system, while the LUMO is distributed across the carboxylic acid group and the indene (B144670) backbone.
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net The MESP map for this compound would indicate regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic group, identifying them as likely sites for electrophilic attack. biointerfaceresearch.comacs.org Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic ring.
Table 3: Predicted Frontier Molecular Orbital Properties (Representative Data) Note: These values are illustrative of what would be expected from DFT calculations for this type of molecule.
| Property | Predicted Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as solvents. aip.orgaip.org
MD simulations can be used to explore the conformational landscape of this compound. A key dynamic feature is the rotation of the carboxylic acid group relative to the plane of the indene ring. Simulations can determine the energy barriers associated with this rotation and identify the most stable conformers.
In a simulated solution, MD can reveal how interactions with solvent molecules influence the molecule's preferred conformation. acs.orgfigshare.com In the solid state, simulations can predict crystal packing arrangements and how intermolecular forces, such as hydrogen bonding between carboxylic acid groups or π-π stacking of the indene rings, dictate the macroscopic structure. acs.org Studies on similar aromatic carboxylic acids show that such π-π stacking interactions can lead to the formation of stable aggregates. acs.orgacs.org
The properties and behavior of this compound are significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects at a molecular level. acs.org Simulations can model the solvation shell around the molecule, revealing the specific arrangement of solvent molecules.
In polar protic solvents like water, simulations would show strong hydrogen bonding between the solvent and the carboxylic acid group. In hydrophobic environments, the simulations would highlight how the aromatic part of the molecule interacts favorably with non-polar solvent molecules, while the polar carboxylic acid group may orient itself to minimize unfavorable interactions. acs.orgfigshare.com This differential behavior in various solvents is critical for understanding its solubility and reactivity in different chemical systems. figshare.com
Conformational Analysis and Dynamics in Solution and Solid State
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of organic molecules. These predictions are valuable for interpreting experimental spectra, assigning signals to specific atomic or molecular features, and understanding the relationship between structure and spectral properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.nethelsinki.fi
The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. helsinki.fi For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the protons on the cyclopentene (B43876) ring, and the acidic proton of the carboxyl group.
Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-311G(d,p)) with the GIAO method, referenced to TMS. Values are illustrative and based on typical results for similar structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H/C-1 | 3.4 - 3.6 | 35 - 38 |
| H/C-2 | 2.2 - 2.4 | 25 - 28 |
| H/C-3 | 3.1 - 3.3 | 31 - 34 |
| H/C-4 | 7.5 - 7.7 | 125 - 128 |
| C-5 | - | 130 - 133 |
| H/C-6 | 7.9 - 8.1 | 128 - 131 |
| H/C-7 | 7.3 - 7.5 | 124 - 127 |
| C-3a | - | 145 - 148 |
| C-7a | - | 143 - 146 |
| Carboxyl C | - | 170 - 175 |
| Carboxyl H | 12.0 - 12.5 | - |
Theoretical calculations are also adept at predicting vibrational (Infrared) and electronic (UV-Vis) spectra. For IR spectra, calculations determine the vibrational frequencies and their corresponding intensities, which arise from the molecule's normal modes of vibration. These computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data. researchgate.net
For this compound, key predicted IR bands would include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), C=C stretching vibrations from the aromatic ring (1450-1600 cm⁻¹), and various C-H stretching and bending modes. researchgate.netscialert.net Computational studies on indene have successfully used DFT to compute its IR frequencies and intensities. arxiv.orgoup.com
UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. emerald.com For this compound, these calculations would predict the wavelength of maximum absorption (λ_max), typically corresponding to π→π* transitions within the conjugated aromatic system. emerald.com
Table 2: Computed Vibrational and Electronic Spectra Data for this compound Calculated using DFT (IR) and TD-DFT (UV-Vis). Values are illustrative and based on typical results for similar structures.
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~ 3000 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| IR | Vibrational Frequency | ~ 1705 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) |
| IR | Vibrational Frequency | ~ 1610, 1550 cm⁻¹ | Aromatic C=C stretches |
| IR | Vibrational Frequency | ~ 2950 cm⁻¹ | Aliphatic C-H stretch (cyclopentene ring) |
| UV-Vis | λ_max | ~ 285 nm | π→π* transition |
Simulated NMR Chemical Shifts and Coupling Constants
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify key structures and determine the energetic feasibility of a proposed pathway. acs.orgchinesechemsoc.org
A chemical reaction proceeds from reactants to products through one or more transition states (TS), which are energy maxima along the reaction coordinate, and may involve one or more reaction intermediates (I), which are local energy minima. acs.org DFT calculations are used to optimize the geometries of reactants, products, and all proposed intermediates and transition states. bohrium.com
For the synthesis of this compound, a plausible route could involve the cyclization of a precursor molecule. Computational modeling of this process would involve locating the geometry of the transition state for the ring-closing step (e.g., TS_cyclization). Vibrational frequency calculations are crucial: a stable intermediate will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state connects the intended reactant and product (or intermediate). bohrium.com
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, defined as the difference in energy between the reactants and the transition state. acs.org Computational methods provide direct access to this crucial kinetic parameter by calculating the energies of the optimized reactant and transition state structures. acs.orgfrontiersin.org
Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step Energies are relative to the reactant state. Values are for illustrative purposes.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant Complex | Starting materials | 0.0 |
| Transition State 1 (TS1) | Highest energy point of step 1 | +22.5 (Activation Energy) |
| Intermediate (I1) | Stable species after step 1 | -5.2 |
| Transition State 2 (TS2) | Highest energy point of step 2 | +15.8 (relative to I1) |
| Product Complex | Final products | -18.0 |
Identification of Transition States and Reaction Intermediates
Quantitative Structure-Property Relationship (QSPR) Studies (focused on physicochemical properties relevant to materials)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. science.govaidic.it For materials science applications, QSPR can be used to predict properties like thermal stability, conductivity, or mechanical strength, guiding the design of new materials with desired characteristics. aidic.it
A QSPR model for this compound and its derivatives would be developed by first calculating a set of molecular descriptors. These descriptors are numerical representations of the molecule's structure and can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, van der Waals surface area). nih.govresearchgate.net Quantum-chemical descriptors, often derived from DFT calculations, are particularly powerful as they capture detailed electronic and geometric information. aidic.it
Next, a mathematical relationship is established between a selection of these descriptors and the property of interest using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netnih.gov For instance, a model to predict the thermal stability of polymers derived from indene-based monomers might find that stability is positively correlated with aromaticity and negatively correlated with the number of rotatable bonds. The final model's predictive power is rigorously tested using external validation sets. nih.gov Such models enable the high-throughput screening of virtual compounds, accelerating the discovery of novel materials based on the this compound scaffold.
Advanced Applications and Functional Materials Incorporating 1h Indene 5 Carboxylic Acid
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The principles of molecular self-assembly, molecular recognition, and host-guest chemistry are central to this field. wikipedia.org 1H-Indene-5-carboxylic acid is an excellent candidate for constructing complex supramolecular architectures due to its capacity for forming directional intermolecular bonds.
The carboxylic acid moiety of this compound is a primary driver for its use in designing hydrogen-bonded structures. It contains both a hydrogen bond donor (the hydroxyl hydrogen) and two hydrogen bond acceptor sites (the carbonyl and hydroxyl oxygens). This functionality allows for the formation of predictable and stable hydrogen-bonding motifs.
Table 1: Hydrogen Bonding Capabilities of this compound Derivatives
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Structural Motif |
|---|---|---|---|
| 2,3-dihydro-1H-indene-5-carboxylic acid nih.gov | 1 | 2 | Carboxylic acid dimer |
| 4-amino-1H-indene-5-carboxylic acid nih.gov | 2 | 3 | Amine and carboxylic acid interactions |
This table is generated based on data for this compound derivatives to illustrate the principles of hydrogen bonding.
The carboxylate group of this compound can be deprotonated to act as a ligand, coordinating to metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs). bldpharm.commdpi.com These materials consist of metal nodes linked by organic bridging ligands, creating one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org
While specific MOFs using this compound as the primary ligand are not extensively documented in the provided results, the principle is well-established with analogous molecules. For instance, 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid, which are structurally similar to indene-5-carboxylic acid, have been successfully used to synthesize novel zinc-based MOFs and other photoluminescent coordination polymers. mdpi.comresearchgate.net In these structures, the carboxylate groups of the ligand coordinate with the metal centers (e.g., Zn(II), Cd(II)), while the nitrogen-containing heterocyclic part adds to the functionality of the resulting framework. mdpi.com The synthesis often involves solvothermal methods, reacting the ligand with a metal salt in a suitable solvent mixture. mdpi.com The resulting coordination polymers can exhibit diverse architectures, from 1D chains to complex 3D networks, depending on the coordination geometry of the metal ion and the nature of the ligand. mdpi.comrsc.org
Design and Synthesis of Hydrogen-Bonded Architectures
Polymer Chemistry and Advanced Polymeric Materials
Indene (B144670) and its derivatives are valuable monomers in polymer chemistry. researchgate.net The incorporation of the rigid indene structure into polymer chains can lead to materials with desirable characteristics, such as high thermal stability and specific mechanical properties. ontosight.ai
This compound can be incorporated into polymers through its carboxylic acid group. This functional group can undergo reactions like esterification to become part of a polyester (B1180765) backbone. mdpi.com For example, a polymer composed of monomer units including 'this compound, 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-' demonstrates how this class of molecule can be integrated into a polyester structure with other monomers like 1,4-butanediol (B3395766). ontosight.ai The presence of the aromatic rings from the indene structure within the polymer chain contributes to properties like thermal stability and stiffness. ontosight.ai
Alternatively, the indene moiety can be functionalized to act as a side chain. The carboxylic acid can be converted to other reactive groups, allowing it to be attached to a pre-existing polymer backbone, or it can be part of a monomer that is polymerized, leaving the carboxylic acid as a pendant group for further functionalization.
The synthesis of functional polymers from indene derivatives aims to leverage the inherent properties of the indene ring system. Research has shown that incorporating indene structures into polymer backbones can enhance both thermal stability and flexibility. Polymers containing these rigid, aromatic units often exhibit higher glass transition temperatures and improved resistance to degradation at high temperatures compared to their purely aliphatic counterparts. mdpi.commdpi.com
For example, polymers derived from an indene-5-carboxylic acid derivative are noted for their potential high thermal stability. ontosight.ai The rigid indene structure restricts the mobility of the polymer chains, which can lead to enhanced mechanical properties, such as a higher Young's modulus. mdpi.com The synthesis of such polymers can be achieved through various polymerization techniques, including condensation polymerization, where the carboxylic acid group reacts to form linkages like esters or amides. ontosight.aimdpi.com
Table 2: Potential Impact of Indene Moiety on Polymer Properties
| Property | Effect of Indene Incorporation | Rationale | Supporting Evidence |
|---|---|---|---|
| Thermal Stability | Enhanced | The rigid aromatic structure increases the energy required for polymer chain motion and degradation. | Polymers with indene structures in their backbones show enhanced thermal stability. |
| Stiffness/Modulus | Increased | The inherent rigidity of the indene ring restricts polymer chain flexibility, leading to a stiffer material. | The presence of aromatic rings in a polymer's structure increases stiffness. ontosight.ai High-modulus fillers enhance the Young's modulus of composites. mdpi.com |
| Flexibility | Can be tailored | While the indene unit is rigid, its combination with flexible linkers (e.g., diols) in copolymers allows for property tuning. | Co-monomers like 1,4-butanediol contribute to flexibility and toughness in indene-derived polymers. ontosight.ai |
Incorporation of this compound into Polymer Backbones and Side Chains
Organic Electronic Materials
Derivatives of indene are explored for their utility in organic electronic materials. chemscene.com The fused ring system of indene is a source of π-electrons, making it a candidate for applications where charge transport is required. Conducting polymers, for instance, have been synthesized from indene derivatives like indeno[2,1-a]indene. researchgate.netacs.org These materials contain a rigid, conjugated core that facilitates electrical conductivity. researchgate.net
The functionalization of the indene core, for example with a carboxylic acid group, allows for the tuning of electronic properties and processing characteristics. The this compound molecule can serve as a building block for larger, more complex molecules designed for specific electronic functions. cymitquimica.com These molecules might be used in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where tailored energy levels and charge-transport capabilities are essential. bldpharm.combldpharm.com The carboxylic acid group can also improve solubility or serve as an anchoring group to attach the molecule to electrode surfaces.
Role of Indene-Carboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)
Derivatives of the indene structure, such as dihydroindenofluorenes (DHIFs), are recognized as key molecular scaffolds for organic electronics, including Organic Light-Emitting Diodes (OLEDs). rsc.org These materials belong to a class of organic semiconductors known as bridged oligophenylenes, which have been instrumental in the advancement of OLED technology. rsc.orgresearchgate.net The rigid, planar structure of the indenofluorene core, derived from the fusion of indene and fluorene (B118485) units, provides high thermal stability and excellent charge transport properties, which are crucial for efficient and long-lasting OLED devices. rsc.org
The electronic properties of indene-based molecules can be finely tuned. For instance, donor-acceptor chromophores built upon a 1H-indene framework exhibit significant nonlinear optical responses. researchgate.net The photophysical properties, such as the formation of twisted intramolecular charge transfer (TICT) states, can be controlled by factors like solvent polarity and hydrogen bonding involving carboxylic acid groups. researchgate.net This tunability is essential for designing new emitters and host materials for OLEDs, allowing for the optimization of emission colors and quantum efficiencies. While direct applications of this compound itself in commercial OLEDs are not widely documented, its derivatives are integral to the ongoing research and development of next-generation display and lighting technologies. rsc.orgresearchgate.net
Applications in Organic Field-Effect Transistors (OFETs) and Photovoltaics
The versatility of the indene scaffold is further demonstrated in its application to Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Dihydroindenofluorenes (DHIFs) have proven to be highly promising building blocks for constructing efficient organic semiconductors for these devices. rsc.org The charge transport characteristics of thin films made from indene-based adducts are critical for their performance in OFETs. researchgate.net
In the realm of OPVs, indene derivatives are particularly significant in the development of non-fullerene acceptors (NFAs). The synthesis of molecules like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid serves as a key step in creating acceptors that feature an electron-deficient indanone core. mdpi.com These NFAs are a cornerstone of modern bulk heterojunction solar cells. mdpi.com For example, the high-performance acceptor known as Y6 features a complex structure incorporating an indanone unit, which is a derivative of indene. d-nb.info The performance of solar cells using these materials can be further enhanced by using solid additives that modify the morphology and electronic properties of the active layer. acs.org Research has shown that trace compounds in the ambient air, rather than just oxygen and water, can cause a notable increase in defect response and a decrease in device performance in PM6:Y6 solar cells. d-nb.info
Table 1: Performance of PM6:Y6-based Organic Solar Cells with and without Solid Additives
| Device Configuration | Jsc (mA cm–2) | Voc (V) | FF (%) | PCE (%) |
| PM6:Y6 (Control) | 25.18 | 0.865 | 74.8 | 16.29 |
| PM6:Y6 + SAD1 | 26.59 | 0.851 | 77.2 | 17.50 |
| PM6:Y6 + SAD2 | 26.69 | 0.842 | 78.9 | 17.74 |
Data sourced from a study on tuning solid additive conformations to achieve record-efficiency solar cells. acs.org Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, PCE = power conversion efficiency.
Catalysis: this compound as a Ligand Precursor or Co-catalyst
The indene framework and its associated carboxylate function are pivotal in the field of catalysis, serving both as precursors to ligands for transition metal complexes and as key components in organocatalysis.
Development of Transition Metal Complexes with Indene-5-carboxylate Ligands
Transition metal complexes containing an indenyl ligand, the anion derived from indene, often show enhanced reactivity in substitution reactions compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". wikipedia.orgrsc.org The indenyl ligand can be prepared by deprotonating indene with reagents like butyl lithium. wikipedia.org
The carboxylate group (RCO₂⁻) is a versatile ligand that can coordinate to transition metals in several modes, most commonly as a monodentate (κ¹) or bidentate (κ²) ligand. wikipedia.org The combination of the indenyl scaffold with a carboxylate group, as in inden-5-carboxylate, creates a multifunctional ligand capable of forming stable and reactive complexes. Research has documented the formation of transition metal complexes coordinated with 1H-indene-5-carboxylate. uva.nl These complexes are of significant interest because the properties of both the indenyl ring and the carboxylate group can be harnessed to influence the catalytic cycle. For instance, carboxylates can act as "non-innocent" ligands, meaning they can actively participate in the redox processes of a reaction, preserving radical character needed for certain C-H activation steps. nsf.gov The development of complexes with functionalized indenyl phosphine (B1218219) ligands has also led to versatile catalysts for C-C and C-N cross-coupling reactions. rsc.org
Exploration of Organocatalytic Activity of Indene-Derived Chiral Acids
Chiral acids derived from the indene scaffold have emerged as powerful tools in asymmetric organocatalysis. acs.org The enantioselective synthesis of indane derivatives can be achieved through various organocatalytic transformations. rsc.org For example, the organocatalytic asymmetric Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes can be catalyzed by chiral diamine-derived organocatalysts, yielding products with good diastereoselectivities and enantioselectivities. mdpi.com
A key strategy involves the tandem process of asymmetric organocatalysis followed by post-functionalization to produce bioactive indane-1-carboxylic acid derivatives. nih.gov This approach has been used in the enantiodivergent synthesis of the anticoagulant camonagrel. nih.gov Furthermore, indane-based chiral amino aryl chalcogenides have been developed as effective catalysts for a range of asymmetric electrophilic reactions. acs.org These catalysts leverage the privileged chiral indane scaffold, which provides a well-defined steric and electronic environment to control the stereochemical outcome of reactions. acs.org The development of quinine-derived squaramide catalysts has also enabled Michael-aldol cascade reactions to produce complex spirocyclohexane indane-1,3-diones with good to excellent stereoselectivities. researchgate.net
Table 2: Organocatalytic Asymmetric Michael Addition of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to Nitrostyrenes
| Nitrostyrene Substituent | Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Ratio (er) of major isomer |
| 4-Cl | Chiral Diamine Derivative | 75 | >95:5 | 92:8 |
| 4-Br | Chiral Diamine Derivative | 78 | >95:5 | 91:9 |
| 4-Me | Chiral Diamine Derivative | 72 | >95:5 | 89:11 |
| 2-Cl | Chiral Diamine Derivative | 70 | 85:15 | 88:12 |
Data adapted from a study on organocatalytic Michael additions. mdpi.com The results demonstrate the effectiveness of chiral organocatalysts derived from diamines in promoting highly stereoselective reactions with indane carboxylate derivatives.
Advanced Analytical Probes and Sensing Platforms Based on this compound
The unique photochemical and electronic properties of indene derivatives also make them suitable for applications in advanced analytical probes and sensing platforms. A notable example is found in photolithography, where the conversion of a diazonaphthoquinone (DNQ) photoinitiator into an indene carboxylic acid upon exposure to light is a fundamental step. researchgate.net This photochemical transformation alters the solubility of the material, enabling its use in the fabrication of optical sensing devices like Micro-Waveguide Resonant Gratings (WRGs). researchgate.net
Furthermore, complex indene derivatives are considered potential probes or markers for use in biological studies. ontosight.ai In analytical chemistry, specific methods like High-Performance Liquid Chromatography (HPLC) have been developed for the analysis of indene-carboxylic acid derivatives, facilitating their study and application in fields like pharmacokinetics. sielc.com The fluorescent properties of certain indene-based dyes, which can be influenced by hydrogen bonding to their carboxylic acid groups, have been harnessed for the recognition of solvents and volatile organic compounds (VOCs), demonstrating their potential in chemical sensing. researchgate.net
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design for Indene (B144670) Carboxylic Acids
Table 1: Potential Applications of AI/ML in the Synthesis of Indene Carboxylic Acids
| Application Area | Description | Potential Impact |
| Retrosynthesis Prediction | AI algorithms predict optimal disconnection points in the 1H-Indene-5-carboxylic acid structure to suggest precursor molecules. nih.govchemrxiv.org | Faster identification of viable synthetic pathways. |
| Reaction Condition Optimization | ML models analyze existing reaction data to recommend the best solvents, catalysts, and temperatures for synthesis steps. mdpi.com | Increased reaction yields and reduced byproducts. |
| Novel Analogue Discovery | Computational screening of virtual libraries of indene derivatives can identify candidates with desired properties for further synthesis. benthamdirect.comnih.gov | Accelerated discovery of new materials and therapeutic agents. |
| Toxicity and Property Prediction | In silico models can predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of new indene compounds before synthesis. nih.govplos.org | Reduced cost and time in drug development by flagging potentially problematic compounds early. |
High-Throughput Screening and Combinatorial Chemistry for Novel Indene-Based Materials
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful methodology for discovering new materials by rapidly synthesizing and testing large libraries of compounds. umd.edunih.gov This approach is particularly well-suited for exploring the potential of the indene scaffold. By systematically modifying the structure of this compound—for instance, by creating a diverse array of esters or amides—researchers can generate vast libraries of novel indene-based derivatives. acs.orgacs.orgnih.gov
These libraries can then be screened for a wide range of properties, from catalytic activity to electronic characteristics. umd.edu For example, indene-fullerene adducts have been synthesized and investigated as potential electron-transporting materials in perovskite solar cells. acs.org HTS would allow for the rapid evaluation of hundreds or thousands of similar compounds to identify the optimal structure for this application. The journal Combinatorial Chemistry & High Throughput Screening regularly publishes research in this area, highlighting new methods and discoveries. scispace.combenthamscience.com
The process involves the parallel production of many diverse materials, followed by rapid measurement of their properties to identify "lead" candidates for further development. umd.edu This strategy has been successfully applied in fields such as catalysis, electronics, and biomaterials. umd.edu
Exploration of Novel Reactivity and Unprecedented Transformations of this compound
While the basic reactivity of indene and carboxylic acids is well-understood, there remains significant potential for discovering novel transformations. The unique electronic and structural features of this compound provide a platform for exploring unprecedented chemical reactions. For instance, the aldehyde group of related indene compounds can be oxidized to a carboxylic acid or reduced to a primary alcohol, and the presence of substituents can influence the molecule's reactivity.
Research into hypervalent iodine reagents has shown their utility in promoting unique chemical transformations that are often difficult to achieve with other methods. researchgate.net Applying these or other novel catalytic systems to this compound could lead to new functionalization strategies, enabling the creation of complex molecules with unique properties. The functionalization of the fullerene core with an indene moiety, for example, alters the electronic properties of the resulting adduct. acs.org Similarly, the presence of fluorine atoms in derivatives like 1,1-difluoro-2,3-dihydro-1H-indene-5-carboxylic acid enhances its reactivity. evitachem.com
Development of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring of Indene Systems
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comspectroscopyonline.com A key component of PAT is the use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor chemical reactions in real-time. spectroscopyonline.commt.com
These techniques allow chemists and engineers to track the concentration of reactants, intermediates, and products directly within the reaction vessel, providing a continuous stream of data. mt.comresearchgate.net This real-time insight is invaluable for understanding reaction kinetics, identifying transient species, and optimizing process conditions to improve yield and purity. researchgate.net For the synthesis and polymerization of indene-based systems, in situ spectroscopy can ensure consistent product quality and enhance safety. researchgate.netnews-medical.net
An attenuated total reflection FTIR spectroscopic method has been successfully developed for monitoring the epoxidation of indene to indene oxide. researchgate.net This demonstrates the feasibility and power of applying such techniques to indene chemistry. The data gathered can be used to build robust kinetic models, which are essential for scaling up processes from the laboratory to industrial production. spectroscopyonline.comresearchgate.net
Table 2: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Advantages for Indene Systems |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. frontiersin.org | Excellent for tracking functional group changes (e.g., C=O of the carboxylic acid). researchgate.net |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from a laser source. nih.gov | Can be used in aqueous solutions and is sensitive to changes in the carbon backbone of the indene ring. nih.gov |
| Flow NMR | Nuclear Magnetic Resonance spectroscopy adapted for continuous flow systems. rsc.org | Provides detailed structural information for all soluble species in the reaction mixture. |
Sustainable and Circular Economy Approaches in the Production and Utilization of Indene Carboxylic Acids
The principles of green chemistry and the circular economy are increasingly guiding the chemical industry towards more sustainable practices. mdpi.comresearchgate.net This involves minimizing waste, using renewable resources, and designing products that can be reused or recycled. eurjchem.comchemiehoch3.de For indene carboxylic acids, this translates to developing greener synthetic routes and exploring applications in sustainable materials.
One major area of research is the use of bio-based feedstocks. researchgate.net Instead of relying on fossil fuels, researchers are exploring pathways to produce chemical building blocks from renewable biomass like agricultural waste or lignin. ieabioenergy.com Projects are underway to demonstrate the techno-economic viability of transforming bio-based feedstocks into chemicals and materials at an industrial scale. europa.eu The synthesis of chemicals from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) is a promising green alternative to traditional methods. rsc.org
In the context of a circular economy, the focus extends to the entire lifecycle of products derived from this compound. ukcatalysishub.co.uk This includes designing polymers that are either biodegradable or can be chemically recycled back to their monomeric units, thus "keeping the molecules in play". ukcatalysishub.co.uk The biomass balance approach, where renewable feedstocks are mixed with traditional ones in existing production facilities, offers a pragmatic way to increase the sustainability of chemical manufacturing. ieabioenergy.com This holistic approach, which considers resource efficiency, sustainable product design, and waste valorization, is crucial for the future of the chemical industry. eurjchem.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1H-Indene-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves carboxylation of indene derivatives or hydrolysis of corresponding esters/amides. For example, intermediates like 1H-Indene-5-carbonyl chloride (analogous to 1H-Indole-5-carbonyl chloride in ) can be hydrolyzed under controlled acidic or basic conditions. Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization using solvents like ethanol/water mixtures. Monitor reaction progress via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : - and -NMR to identify aromatic protons, carboxylic acid protons (~δ 12 ppm), and carbon environments.
- X-ray crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data .
- FT-IR : Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/dermal contact; employ P95 respirators if aerosolization occurs.
- Store in airtight containers at 2–8°C, away from oxidizers. Dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase analogs).
- DFT calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps) via Gaussian or ORCA.
- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) using GROMACS .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations).
- Reproducibility : Repeat crystallography trials under varying conditions (temperature, solvent) to resolve twinning or disorder issues.
- Statistical analysis : Apply Rietveld refinement (via SHELXL) for powder XRD data inconsistencies .
Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC-MS.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life.
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Test inhibition of inflammatory mediators (e.g., COX-1/COX-2) using ELISA or fluorometric kits.
- Cell-based studies : Use murine macrophages (RAW 264.7) to measure cytokine production (IL-6, TNF-α) via qPCR.
- Dose-response curves : Apply nonlinear regression (GraphPad Prism) to calculate IC values .
Data Management & Analysis
Q. What are best practices for handling and interpreting heterogeneous datasets (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines ( ) to identify trends.
- Sensitivity analysis : Test robustness of conclusions by excluding outliers or low-quality data.
- Machine learning : Train models (e.g., Random Forest) to predict activity based on molecular descriptors .
Q. How can researchers validate the absence of toxicological data for this compound?
- Methodological Answer :
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- Acute toxicity studies : Conduct OECD 423 assays on rodent models.
- In silico prediction : Use tools like ProTox-II to estimate LD and hepatotoxicity .
Synthesis & Characterization Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
